Cas no 2649067-59-2 (3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole)
3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
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- 3-(2-isocyanatoethyl)-5-methyl-1,2-oxazole
- EN300-1817039
- 2649067-59-2
- 3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole
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- Inchi: 1S/C7H8N2O2/c1-6-4-7(9-11-6)2-3-8-5-10/h4H,2-3H2,1H3
- InChI Key: HFKXRNMCXFSYQP-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(CCN=C=O)=N1
Computed Properties
- Exact Mass: 152.058577502g/mol
- Monoisotopic Mass: 152.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.5Ų
3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1817039-1g |
3-(2-isocyanatoethyl)-5-methyl-1,2-oxazole |
2649067-59-2 | 1g |
$1256.0 | 2023-09-19 | ||
| Enamine | EN300-1817039-5g |
3-(2-isocyanatoethyl)-5-methyl-1,2-oxazole |
2649067-59-2 | 5g |
$3645.0 | 2023-09-19 | ||
| Enamine | EN300-1817039-10g |
3-(2-isocyanatoethyl)-5-methyl-1,2-oxazole |
2649067-59-2 | 10g |
$5405.0 | 2023-09-19 | ||
| Enamine | EN300-1817039-0.05g |
3-(2-isocyanatoethyl)-5-methyl-1,2-oxazole |
2649067-59-2 | 0.05g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1817039-0.1g |
3-(2-isocyanatoethyl)-5-methyl-1,2-oxazole |
2649067-59-2 | 0.1g |
$1106.0 | 2023-09-19 | ||
| Enamine | EN300-1817039-0.25g |
3-(2-isocyanatoethyl)-5-methyl-1,2-oxazole |
2649067-59-2 | 0.25g |
$1156.0 | 2023-09-19 | ||
| Enamine | EN300-1817039-0.5g |
3-(2-isocyanatoethyl)-5-methyl-1,2-oxazole |
2649067-59-2 | 0.5g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1817039-1.0g |
3-(2-isocyanatoethyl)-5-methyl-1,2-oxazole |
2649067-59-2 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1817039-2.5g |
3-(2-isocyanatoethyl)-5-methyl-1,2-oxazole |
2649067-59-2 | 2.5g |
$2464.0 | 2023-09-19 | ||
| Enamine | EN300-1817039-5.0g |
3-(2-isocyanatoethyl)-5-methyl-1,2-oxazole |
2649067-59-2 | 5g |
$3645.0 | 2023-06-01 |
3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole
3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole (CAS No. 2649067-59-2): An Overview of Its Structure, Properties, and Applications
3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole (CAS No. 2649067-59-2) is a versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The unique structure of 3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
The molecular formula of 3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole is C8H10N2O2, and its molecular weight is approximately 166.17 g/mol. The compound features a 1,2-oxazole ring with a 5-methyl substitution and an isocyanate group attached to the 3-position through an ethyl linker. The presence of the isocyanate group (N=C=O) imparts reactivity to the molecule, making it useful in various chemical reactions such as urethane formation and coupling reactions with amines.
In recent years, 3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole has been studied for its potential applications in drug discovery and development. One notable area of research involves its use as a building block in the synthesis of novel antiviral agents. A study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of a series of oxazole derivatives using 3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole as a key intermediate. These derivatives exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses.
Beyond antiviral applications, 3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole has also shown promise in the development of anti-inflammatory drugs. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that certain oxazole derivatives synthesized from this compound possess significant anti-inflammatory properties. These findings suggest that 3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole could serve as a valuable starting material for the design of new therapeutic agents targeting inflammatory diseases.
The physical properties of 3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole are also noteworthy. It is typically obtained as a colorless liquid with a boiling point around 180°C at atmospheric pressure. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). Its solubility characteristics make it easy to handle and process in laboratory settings.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole. One common approach involves the reaction of 5-methylisoxazoline with an appropriate isocyanate source under mild conditions. Another method involves the cyclization of an amino acid derivative followed by functional group manipulation to introduce the isocyanate moiety. These synthetic strategies provide chemists with flexible options to tailor the compound's properties for specific applications.
The safety and environmental impact of 3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole are important considerations for its industrial use. While detailed toxicological data are still being compiled, preliminary studies suggest that it exhibits low toxicity when handled properly. However, standard precautions should be taken to avoid inhalation or skin contact due to its reactive nature. Proper storage conditions, such as maintaining it in a cool, dry place away from strong oxidizers, are recommended to ensure stability and safety.
In conclusion, 3-(2-isocyanatoethyl)-5-methyl-1,2-oxazole (CAS No. 2649067-59-2) is a promising compound with diverse applications in organic synthesis and pharmaceutical research. Its unique structure and reactivity make it an attractive intermediate for the development of new drugs targeting viral infections and inflammatory diseases. As research in this area continues to advance, it is likely that more innovative uses for this compound will be discovered, further solidifying its importance in the scientific community.
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